Ethyl 2-(2-amino-6-methoxy-1,3-benzothiazol-3-ium-3-yl)acetate;bromide
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Description
Ethyl 2-(2-amino-6-methoxy-1,3-benzothiazol-3-ium-3-yl)acetate;bromide is a useful research compound. Its molecular formula is C12H15BrN2O3S and its molecular weight is 347.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as 2-amino-6-methoxy-1,3-benzothiazole have been associated with anti-inflammatory, antiulcer, antitumor, and antibacterial activities .
Mode of Action
It’s suggested that related compounds may suppress haemolysis, indicating a potential interaction with cellular membranes or immune response mechanisms .
Biochemical Pathways
Given the reported activities of related compounds, it can be inferred that this compound may interact with pathways related to inflammation, ulcer formation, tumor growth, and bacterial infections .
Result of Action
Related compounds have been found to exhibit anti-inflammatory, antiulcer, antitumor, and antibacterial activities , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
ethyl 2-(2-amino-6-methoxy-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.BrH/c1-3-17-11(15)7-14-9-5-4-8(16-2)6-10(9)18-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTXMELVRDPBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=C(SC2=C1C=CC(=C2)OC)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138404-44-1 |
Source
|
Record name | 3(2H)-Benzothiazoleacetic acid, 2-imino-6-methoxy-, ethyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138404-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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